molecular formula C7H16ClNO2S B2467336 N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride CAS No. 483967-52-8

N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride

Cat. No.: B2467336
CAS No.: 483967-52-8
M. Wt: 213.72
InChI Key: LMTHWQJONYDTII-UHFFFAOYSA-N
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Description

The compound “(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride” has a CAS Number of 1004-15-5 and a molecular weight of 186.66 .


Molecular Structure Analysis

The InChI code for “(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride” is 1S/C4H10N2O2S.ClH/c5-6-4-1-2-9(7,8)3-4;/h4,6H,1-3,5H2;1H . This code can be used to generate the molecular structure of the compound.


Physical and Chemical Properties Analysis

“(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride” is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chemical Modification and Formation Mechanisms

N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride is a compound that, due to its unique structure, can be significant in various chemical processes, especially those involving water and wastewater treatment. The compound's characteristics make it relevant for the study of certain chemical reactions and the formation of by-products during treatment processes. For instance, N-Nitrosodimethylamine (NDMA) and its precursors, which are of significant concern in water and wastewater treatment due to their high toxicity, can form during the treatment process. Studies have shown that NDMA formation can be associated with the use of certain amine-based coagulants and anion exchange resins, highlighting the importance of understanding the chemical properties and reactions of related compounds (Sgroi et al., 2018).

Applications in Material Science and Biomedical Field

The modification of compounds like this compound can lead to the creation of new materials with specific properties. The chemical modification of xylan, for example, has been explored to produce biopolymer ethers and esters with particular properties, depending on the functional groups involved. This process has relevance for drug delivery applications, indicating the potential of such compounds in the biomedical field as well (Petzold-Welcke et al., 2014).

Role in Understanding Nitrosamine Formation in Water

Understanding the formation and removal of compounds like NDMA in water technology is crucial for public health. Studies focusing on the mechanisms of nitrosamine formation, including NDMA, in water technology emphasize the need to comprehend the precursors and processes that lead to such formations. This knowledge is critical for developing strategies to control and remediate these compounds in water systems, especially in the context of drinking water safety (Nawrocki & Andrzejewski, 2011).

Environmental and Health Impact Assessments

Evaluating the environmental and health impacts of certain compounds, including their by-products, is a significant area of research. Studies that focus on the presence of nitrogenous disinfection by-products (N-DBPs) in drinking water, their formation, precursors, and potential health impacts, are crucial. These studies help in understanding the broader implications of chemical compounds used in various treatments and their transformation products on human health and the environment (Bond et al., 2012).

Properties

IUPAC Name

1,1-dioxo-N-propylthiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTHWQJONYDTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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